molecular formula C8H7NS B8637943 1-(3-Thienyl)cyclopropanecarbonitrile CAS No. 162959-99-1

1-(3-Thienyl)cyclopropanecarbonitrile

Cat. No. B8637943
CAS RN: 162959-99-1
M. Wt: 149.21 g/mol
InChI Key: BQPOWBNNEAXARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Thienyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Thienyl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Thienyl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

162959-99-1

Product Name

1-(3-Thienyl)cyclopropanecarbonitrile

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

1-thiophen-3-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H7NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2

InChI Key

BQPOWBNNEAXARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of thiophene-3-acetonitrile (30 g) and 1-bromo-2-chloroethane (40.8 ml) in dimethyl sulphoxide (120 ml) was added slowly dropwise to a well stirred suspension of sodium hydride (60% dispersion in mineral oil; 38.8 g) in dimethyl sulphoxide (800 ml) at 30°-35° C. The solution was stirred at ambient temperature for 21 hours then water (100 ml) was carefully added followed by hydrochloric acid (2M; 100 ml). The mixture was extracted with ether (6×80 ml) and the combined extracts washed with water (2×100 ml) then brine and then dried over magnesium sulphate. The solvent was removed in vacuo and the residue washed with petroleum ether (bp 60°-80° C.) before distillation under reduced pressure which gave 1-(3-thienyl)cyclopropanecarbonitrile as an oil (26.3 g), bp 82°-86° C./2 mbar.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.